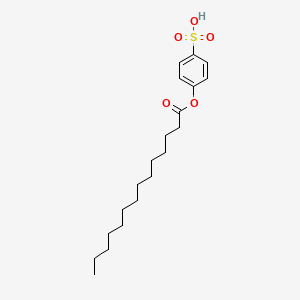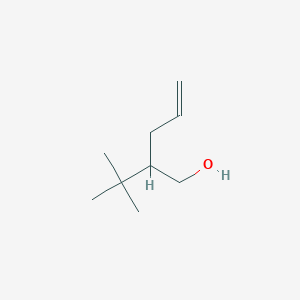
2-tert-Butylpent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butylpent-4-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a tert-butyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-tert-butylpent-4-en-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{2-tert-Butylpent-4-en-1-ene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
- Oxidation: [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
2-tert-Butylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-tert-Butylpent-4-enal (aldehyde), 2-tert-Butylpent-4-enoic acid (carboxylic acid)
Reduction: 2-tert-Butylpentane
Substitution: 2-tert-Butylpent-4-en-1-yl chloride
科学的研究の応用
2-tert-Butylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The presence of the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-tert-Butylpentane
- 2-tert-Butylpent-4-enal
- 2-tert-Butylpent-4-enoic acid
Comparison
2-tert-Butylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or fully oxidized counterparts. The tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and stability.
特性
CAS番号 |
132621-51-3 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
2-tert-butylpent-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-8(7-10)9(2,3)4/h5,8,10H,1,6-7H2,2-4H3 |
InChIキー |
HPOKASWPBXFMEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



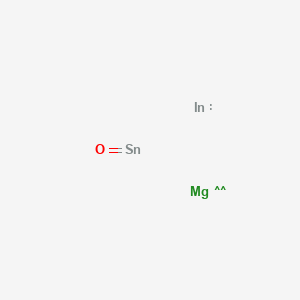
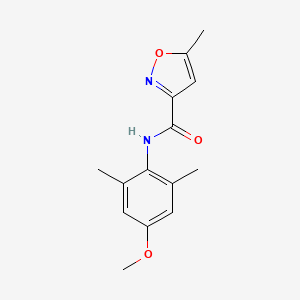
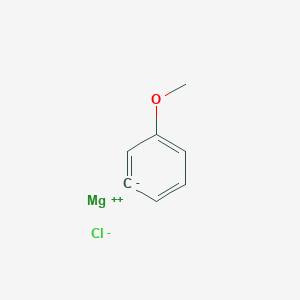

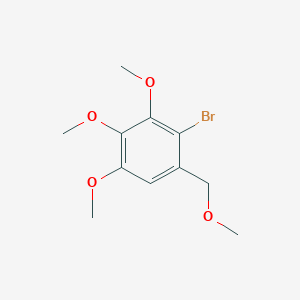
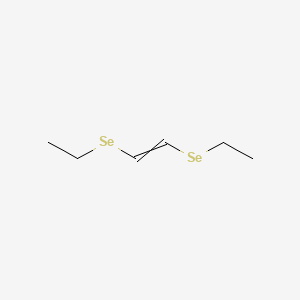
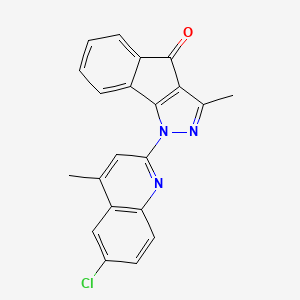
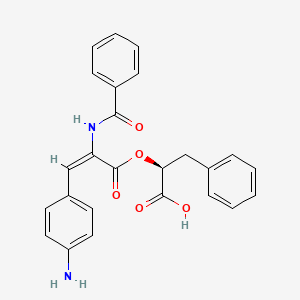
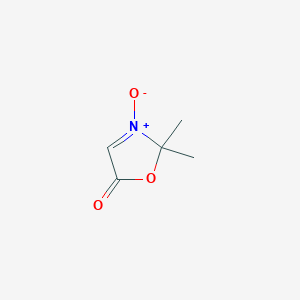
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

